5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H10BrClN2O and a molecular weight of 325.59 g/mol It is a derivative of benzamide, featuring bromine, chlorine, and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base like potassium carbonate in an organic solvent such as tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzamides .
Scientific Research Applications
5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-pyridin-2-yl)-2-chloro-benzamide
- 2-bromo-6-methylpyridine
- 2-amino-5-bromo-4-methylpyridine
Uniqueness
5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10BrClN2O |
---|---|
Molecular Weight |
325.59 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-2-5-12(16-7-8)17-13(18)10-6-9(14)3-4-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChI Key |
YVIXKDCICZIHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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